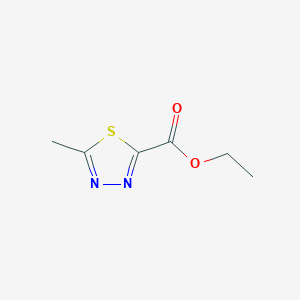

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKZLLIEGQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-50-9 | |

| Record name | ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents. Its unique structural and electronic properties—aromaticity, hydrogen bond accepting capability, and metabolic stability—make it a privileged heterocycle in drug design. This compound is a key derivative, serving not only as a potential bioactive molecule itself but, more critically, as a versatile intermediate for the synthesis of more complex pharmaceutical candidates. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, grounded in mechanistic principles and practical laboratory considerations for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to any synthesis begins with a retrosynthetic analysis to identify robust and efficient bond-forming strategies. For this compound, the core 1,3,4-thiadiazole ring is the primary target for disconnection. Two principal retrosynthetic pathways emerge, forming the basis of the most common synthetic methodologies.

-

The Acyl Thiohydrazide Strategy (Pathway A): This approach involves the cyclization of a pre-formed acyl thiohydrazide derivative. The key disconnection is across the C-S and C-N bonds of the ring, leading back to a thiohydrazide and a carboxylic acid derivative. This is a classic and highly reliable method for forming the thiadiazole heterocycle.[1][2]

-

The Thionation-Cyclization Strategy (Pathway B): An alternative strategy involves forming the C-S bond late in the synthesis via a thionation reaction. This pathway disconnects the C=S bond, leading back to a diacylhydrazine precursor, which can be cyclized using a thionating agent like Lawesson's reagent.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Pathway A: The Thiosemicarbazide Cyclization Route

This is arguably the most versatile and widely employed method for constructing the 2,5-disubstituted-1,3,4-thiadiazole core.[1][3] The strategy hinges on the cyclocondensation of a thiosemicarbazide or thiohydrazide with a suitable carboxylic acid or its derivative.

Causality Behind Experimental Choices

The choice of reactants is critical. To achieve the desired 5-methyl and 2-ethylcarboxylate substitution pattern, the synthesis can be approached by reacting acethydrazide (to provide the N-N-C(methyl) fragment) with a reagent that provides the sulfur and the C(ester) fragment, or by reacting thiosemicarbazide with derivatives of both acetic acid and ethyl glyoxylate. A highly efficient variant involves the direct cyclization of thiosemicarbazide with an appropriate acid in the presence of a strong dehydrating agent like polyphosphoric acid or phosphorus oxychloride.[3][4]

The mechanism involves a nucleophilic attack by the thioamide sulfur or the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the acid derivative, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.[1]

Caption: Workflow for the Thiosemicarbazide Cyclization Pathway.

Experimental Protocol: Cyclization of Thiohydrazide

This protocol is a representative synthesis based on established chemical principles for 1,3,4-thiadiazole formation.

-

Preparation of the Thiohydrazide: In a round-bottom flask, dissolve acethydrazide (1.0 eq) in ethanol. Add carbon disulfide (1.1 eq) and an aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 12-16 hours to form the dithiocarbazate intermediate.

-

Reaction with Ester: To the resulting solution, add ethyl chlorooxoacetate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The cyclization is often facilitated by the addition of a catalytic amount of concentrated sulfuric acid.[2]

-

Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. The precipitated crude product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

Chapter 3: Pathway B: Thionation and Cyclization of a Diacylhydrazine

This pathway offers a more direct, albeit sometimes lower-yielding, route to the target molecule starting from a readily available diacylhydrazine precursor. The key transformation is the conversion of a carbonyl group into a thiocarbonyl using a specific thionating agent, which triggers the cyclization.

Causality Behind Experimental Choices

Lawesson's Reagent ([2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]) is the reagent of choice for this transformation. Its efficacy lies in its ability to selectively thionate amides and ketones under relatively mild conditions compared to other agents like phosphorus pentasulfide (P₅S₁₀). The reaction proceeds by replacing the oxygen atom of one of the carbonyl groups in the diacylhydrazine precursor with sulfur. The resulting thioamide moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to furnish the 1,3,4-thiadiazole ring.

The solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[5] The use of decolorizing charcoal in the workup is a standard purification technique to remove colored impurities, which are common in sulfur chemistry.

Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol is adapted from a documented synthesis of this compound.[5]

-

Reactant Setup: To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq, e.g., 3 g) in dry tetrahydrofuran (THF, ~100 mL), add Lawesson's reagent (1.1 eq, e.g., 7.66 g).

-

Reaction: Stir the mixture at 75 °C for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Initial Workup: Upon completion, dilute the mixture with ethyl acetate (~500 mL). Add decolorizing charcoal (~40 g) and stir the suspension at room temperature overnight.

-

Purification: Filter the mixture to remove the charcoal and other solids. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (SiO₂, using a petroleum ether:ethyl acetate gradient, e.g., 3:7) to isolate the final product.

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on several factors including starting material availability, desired yield, scalability, and purification considerations.

| Parameter | Pathway A (Thiosemicarbazide Route) | Pathway B (Lawesson's Reagent Route) |

| Starting Materials | Readily available, commodity chemicals (e.g., acethydrazide, CS₂, ethyl chlorooxoacetate). | Requires synthesis of the diacylhydrazine precursor. |

| Reagents | Uses common acids/bases and solvents. | Requires a specialized, moisture-sensitive, and relatively expensive thionating agent (Lawesson's reagent).[5] |

| Yield | Generally moderate to high, depending on the specific variant. | Can be variable; a documented yield for the target molecule is 28%.[5] |

| Scalability | Generally highly scalable and common in industrial processes. | Can be challenging to scale due to the cost of Lawesson's reagent and potential for side products. |

| Purification | Standard crystallization or chromatography. | Often requires extensive chromatography to remove phosphorus byproducts and other impurities.[5] |

| Versatility | Highly versatile for creating a wide range of substituted thiadiazoles. | More specific to the precursor structure. |

Chapter 5: Characterization and Quality Control

Confirmation of the successful synthesis of this compound requires rigorous analytical characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl group (a triplet and a quartet) and the methyl group (a singlet). The chemical shifts will be characteristic of the electron-withdrawing environment of the thiadiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiadiazole ring, and the carbons of the ethyl and methyl groups.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the correct molecular formula (C₆H₈N₂O₂S).

-

Infrared Spectroscopy (IR): Will show characteristic absorption bands for the C=O stretch of the ester group (~1720-1740 cm⁻¹), C=N stretching within the ring, and C-H vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical thiosemicarbazide cyclization route (Pathway A) offers high versatility, scalability, and relies on readily accessible starting materials, making it a preferred choice for many applications. The thionation-cyclization route using Lawesson's reagent (Pathway B) provides a more direct but potentially lower-yielding alternative. The selection of the optimal pathway should be guided by a careful evaluation of project-specific requirements, including cost, scale, available equipment, and desired purity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable heterocyclic intermediate.

References

An In-depth Technical Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its molecular structure, featuring a 1,3,4-thiadiazole ring substituted with a methyl group and an ethyl carboxylate group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutic and agricultural agents.

The 1,3,4-thiadiazole core is a well-known pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the ethyl carboxylate and methyl groups on the thiadiazole ring of the title compound provides key reactive sites for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 869108-50-9 | [4][5] |

| Molecular Formula | C₆H₈N₂O₂S | [4][5] |

| Molecular Weight | 172.21 g/mol | [4][6] |

| Boiling Point | 245-246 °C | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the cyclization of a suitable acyclic precursor. A well-documented and efficient method involves the use of Lawesson's reagent, a thionating agent widely employed in the synthesis of sulfur-containing heterocycles.

Protocol: Synthesis via Lawesson's Reagent[4]

This protocol details the synthesis of this compound from ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

Materials:

-

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

-

Lawesson's Reagent

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Decolorizing charcoal

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous THF, add Lawesson's reagent (1.1 equivalents).

-

Stir the reaction mixture at 75 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate.

-

Add decolorizing charcoal and stir the suspension at room temperature for 16 hours.

-

Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (3:7) eluent system to afford the pure this compound.

Yield: Approximately 28%[4].

Causality and Experimental Choices:

-

Lawesson's Reagent: This reagent is the cornerstone of this synthesis, facilitating the crucial thionation and subsequent cyclization of the starting material to form the 1,3,4-thiadiazole ring. Its use is favored due to its relatively mild reaction conditions and high efficiency in forming the sulfur-heterocycle.

-

Solvent and Temperature: Anhydrous THF is used as the solvent to ensure a moisture-free environment, which is critical for the reactivity of Lawesson's reagent. The reaction is heated to 75 °C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purification: The use of decolorizing charcoal is to remove colored impurities. Column chromatography is a standard and effective technique for purifying organic compounds, and the chosen eluent system provides good separation of the desired product from any remaining starting materials or byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Reference Data)

Infrared (IR) Spectroscopy

The IR spectrum of a 1,3,4-thiadiazole derivative typically shows characteristic absorption bands. For N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, key absorptions would be expected for the C=N stretching of the thiadiazole ring, C=O stretching of the amide, and N-H stretching.[8] In general, for 1,3,4-thiadiazoles, C=N stretching vibrations are observed in the region of 1620-1500 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For a related compound, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, the ethyl group protons typically appear as a quartet around 4.29 ppm (CH₂) and a triplet around 1.27 ppm (CH₃). The amino protons appear as a broad singlet at 7.94 ppm.[9] For the title compound, one would expect to see a singlet for the methyl group protons attached to the thiadiazole ring, in addition to the characteristic signals for the ethyl ester group.

-

¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the downfield region of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms. The carbonyl carbon of the ester group would also be expected to appear at a significantly downfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum of a related compound, Ethyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)acetate, has been documented.[10] For the title compound, the molecular ion peak (M⁺) would be expected at m/z = 172.2.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily centered around the ethyl ester functionality and the potential for electrophilic or nucleophilic substitution on the thiadiazole ring, although the latter is less common due to the ring's aromaticity.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This provides a convenient handle for attaching the thiadiazole scaffold to other molecules of interest.

Caption: Key reactivity pathway of the ethyl ester group.

The 1,3,4-thiadiazole ring itself is generally stable to many reaction conditions. However, the carbon atoms of the ring can be susceptible to nucleophilic attack under certain conditions, particularly if activated by electron-withdrawing groups.[3]

Applications in Drug Discovery and Agrochemicals

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical design due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions. This compound serves as a key intermediate in the synthesis of more complex molecules with a range of biological activities.

Derivatives of 1,3,4-thiadiazoles have been reported to possess a wide array of pharmacological activities, including:

-

Antimicrobial Activity: Many 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal properties.[2][11][12]

-

Anti-inflammatory Activity: Certain 1,3,4-thiadiazole and 1,2,4-triazole compounds derived from thiosemicarbazides have demonstrated significant anti-inflammatory effects.[1]

-

Anticancer Activity: The thiadiazole nucleus is present in a number of compounds with demonstrated anticancer activity.[13]

-

Anticonvulsant Activity: Several series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant properties.[3]

The versatility of this compound as a building block allows for the generation of large libraries of compounds for high-throughput screening in drug discovery and agrochemical development programs. The ability to readily modify the ester and potentially the methyl group allows for fine-tuning of the molecule's properties to optimize its biological activity and selectivity.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal and agricultural chemists. The extensive body of literature on the biological activities of 1,3,4-thiadiazole derivatives provides a strong rationale for the continued exploration of this chemical space. This technical guide serves as a foundational resource for researchers, providing key information to facilitate the effective use of this compound in their scientific endeavors.

References

- 1. Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 869108-50-9 | MFCD03840446 | Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate [aaronchem.com]

- 6. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 869108-50-9 this compound AKSci 4102AJ [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. mzCloud – Ethyl 2 2 5 methyl 1 3 4 thiadiazol 2 yl thio acetyl amino acetate [mzcloud.org]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comprehensive technical overview of a specific derivative, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. We will delve into its molecular architecture, explore established synthetic protocols, and discuss its potential as a scaffold for drug discovery based on the well-documented activities of the 1,3,4-thiadiazole class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. Its unique electronic properties and ability to act as a bioisostere for other chemical groups have led to its incorporation into a multitude of clinically used drugs. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties[1]. The inherent stability and synthetic accessibility of the thiadiazole ring make it an attractive starting point for the development of novel therapeutic agents.

Molecular Structure of this compound

The subject of this guide, this compound, is a key derivative of the 1,3,4-thiadiazole family. Its molecular structure is characterized by a central 1,3,4-thiadiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a methyl group.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 869108-50-9[2] |

| Molecular Formula | C₆H₈N₂O₂S[2] |

| Molecular Weight | 172.2 g/mol [2] |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis of this compound

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is a well-established area of synthetic organic chemistry. Several methodologies exist, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.

Established Synthetic Protocol: Cyclization using Lawesson's Reagent

A documented method for the synthesis of this compound involves the cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate using Lawesson's reagent[2]. This thionating agent facilitates the formation of the thiadiazole ring from the acylhydrazide precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (1.1 equivalents)[2].

-

Heating: The reaction mixture is stirred and heated to 75°C for 3 hours[2]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and treated with decolorizing charcoal. The mixture is stirred at room temperature for several hours[2].

-

Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (e.g., 3:7) to afford the pure this compound[2].

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

-

Lawesson's Reagent: This thionating agent is specifically chosen for its efficacy in converting carbonyl groups, particularly in amides and hydrazides, into thiocarbonyls, which is a key step in the cyclization to form the thiadiazole ring.

-

Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent and to avoid unwanted side reactions.

-

Decolorizing Charcoal: This is employed to remove colored impurities that may have formed during the reaction.

-

Column Chromatography: This purification technique is essential to isolate the desired product from unreacted starting materials, by-products, and residual reagents.

Structural Elucidation and Characterization (Theoretical)

As of the time of this writing, specific, publicly available experimental spectroscopic data for this compound is limited. Therefore, this section will outline the expected spectroscopic characteristics based on its molecular structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Rationale |

| ¹H NMR | Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H), Singlet (~2.8 ppm, 3H) | The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The methyl group on the thiadiazole ring will appear as a singlet. |

| ¹³C NMR | ~14 ppm (CH₃ of ethyl), ~62 ppm (CH₂ of ethyl), ~16 ppm (CH₃ on ring), ~160 ppm (C=O), ~158 ppm (C2 of ring), ~170 ppm (C5 of ring) | Distinct signals are expected for each carbon atom. The chemical shifts of the thiadiazole ring carbons are influenced by the heteroatoms. |

| FT-IR (cm⁻¹) | ~1730 (C=O stretch), ~1550 (C=N stretch), ~1250 (C-O stretch) | The spectrum will be dominated by the strong carbonyl stretch of the ester. The C=N stretching of the thiadiazole ring and the C-O stretching of the ester will also be prominent. |

| Mass Spec (m/z) | 172 (M⁺) | The molecular ion peak corresponding to the molecular weight of the compound is expected. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not widely published, the extensive research on the 1,3,4-thiadiazole scaffold provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Potential: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines[1][3]. The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation.

-

Antimicrobial Activity: The thiadiazole nucleus is present in several antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory Properties: Certain 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

The presence of the ethyl carboxylate and methyl groups on the thiadiazole ring of the title compound provides opportunities for further chemical modification to optimize its biological activity and pharmacokinetic properties. It can serve as a valuable intermediate for the synthesis of a library of more complex molecules for high-throughput screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes[4][5]. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant 1,3,4-thiadiazole scaffold. While detailed experimental characterization and biological evaluation of this specific molecule are not extensively reported in the current literature, its structural features and the proven therapeutic potential of the thiadiazole class make it a compound of high interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its structure, a reliable synthetic protocol, and a basis for exploring its potential applications.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Introduction: The Enduring Promise of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic configuration, metabolic stability, and ability to act as a bioisostere for other key biological structures have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] The inherent aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, a crucial attribute for any drug candidate.[3] This guide provides an in-depth exploration of the diverse biological activities of 1,3,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with the latest research findings to inspire and inform future discoveries.

The broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives is remarkable, encompassing antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The mesoionic character of the ring facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular targets.[6]

This guide will delve into the key therapeutic areas where 1,3,4-thiadiazole derivatives have shown significant promise, providing not only a summary of their activities but also detailed experimental protocols to empower researchers in their own investigations.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. 1,3,4-Thiadiazole derivatives have emerged as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the -N=C-S- moiety is believed to be crucial for their antimicrobial effects.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, the introduction of bulky aromatic or heterocyclic rings at the C2 and C5 positions has been shown to enhance antibacterial and antifungal activities. Furthermore, the presence of electron-withdrawing groups on these appended rings can further augment their efficacy.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a straightforward and widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.[2][10]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Bacterial and/or fungal cultures

-

Test compound solutions (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab to create a lawn.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Sample Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the test compound. A larger zone indicates greater potency. The results are typically compared to the positive control.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While the agar well diffusion method is excellent for initial screening, determining the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of a compound's antimicrobial potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative | Bacillus polymyxa | 2.5 | [11] |

| Gallic acid amide derivative with a 4-fluorophenyl group | Vibrio harveyi | 31.3 | [11] |

| 2,5-dihydrazinyl-1,3,4-thiadiazole metal complexes | Escherichia coli, Staphylococcus aureus | Comparable to Ciprofloxacin | [11] |

| 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis, Escherichia coli | 1000 | [11] |

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of effective and selective anticancer agents remains a paramount challenge in modern medicine. 1,3,4-Thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms to induce cell death and inhibit tumor progression.[12][13]

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., tyrosine kinases) and topoisomerases.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by interfering with critical signaling pathways.[12]

-

DNA Intercalation and Damage: Some derivatives can intercalate with DNA or inhibit DNA polymerases, leading to the disruption of DNA replication and ultimately cell death.[7]

-

Anti-angiogenesis: Certain 1,3,4-thiadiazole compounds have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients.[7]

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified pathway by which a 1,3,4-thiadiazole derivative might induce apoptosis in a cancer cell.

Caption: Apoptosis induction by a 1,3,4-thiadiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Test compound solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Quantitative Data: Anticancer Activity (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [13][15] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [13][15] |

| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1h) | SKOV-3 (Ovarian) | 3.58 | [16] |

| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1l) | A549 (Lung) | 2.79 | [16] |

| Pyrazoline-based 1,3,4-thiadiazole derivative | HepG-2 (Liver) | 84.9 | [17] |

| Pyrazoline-based 1,3,4-thiadiazole derivative | MCF-7 (Breast) | 63.2 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 1,3,4-Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer

-

Test compound and vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard group, and test groups receiving different doses of the 1,3,4-thiadiazole derivative.

-

Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity: Quelling Neurological Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[21][22]

Mechanism of Anticonvulsant Action

A key mechanism underlying the anticonvulsant effects of some 1,3,4-thiadiazole derivatives is their interaction with the GABAergic system.[3][6] They can enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by acting on GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[3][6]

Experimental Protocols for Anticonvulsant Screening

Two standard models are widely used to evaluate the anticonvulsant potential of new compounds:

-

Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[12][21][22] Seizures are induced by a brief electrical stimulus applied via corneal or auricular electrodes. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, which are thought to mimic absence seizures in humans.[21] A convulsive dose of pentylenetetrazole is administered subcutaneously, and the animals are observed for the onset of clonic seizures.

Workflow for Anticonvulsant Screening

Caption: General workflow for in vivo anticonvulsant screening.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles: A General Approach

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[23][24][25]

General Synthetic Workflow

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. botanyjournals.com [botanyjournals.com]

- 3. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 7. bepls.com [bepls.com]

- 8. hereditybio.in [hereditybio.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

The structural framework of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, with its combination of a 1,3,4-thiadiazole ring, an ethyl ester, and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the molecule and for identifying potential impurities. This guide will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Features

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₆H₈N₂O₂S) possesses distinct functional groups that will manifest in its various spectra.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. For this compound, we anticipate three distinct signals corresponding to the ethyl and methyl protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the three neighboring methyl protons. |

| ~2.8 | Singlet (s) | 3H | Ar-CH₃ | The methyl group attached to the thiadiazole ring is expected to appear as a singlet in a region typical for methyl groups on aromatic or heteroaromatic rings. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are in a more shielded environment. The signal is split into a triplet by the two neighboring methylene protons. |

Causality in Experimental Choices: The choice of solvent can influence chemical shifts. A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard. The choice between them would depend on the compound's solubility. For this molecule, CDCl₃ is a common first choice.

Self-Validating System: The integration values of the signals (2H, 3H, 3H) should be in a clear ratio, providing an internal check on the assignments. The splitting patterns (quartet and triplet) of the ethyl group are mutually confirmatory.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see six distinct carbon signals for this compound.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~160 | C -S (Thiadiazole) | The carbon atom in the thiadiazole ring attached to the sulfur and two nitrogen atoms is expected to be in this region. |

| ~150 | C -N (Thiadiazole) | The carbon atom in the thiadiazole ring attached to the methyl group. |

| ~63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| ~16 | Ar-CH₃ | The methyl carbon attached to the thiadiazole ring. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is typically found in the upfield region of the spectrum. |

Expertise in Interpretation: The chemical shifts of the two carbons within the 1,3,4-thiadiazole ring can be influenced by the substituents. The presence of the electron-withdrawing carboxylate group will affect the C-S carbon, while the methyl group will influence the C-N carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2980-2900 | Medium | C-H (Aliphatic) | Stretching |

| ~1735-1715 | Strong | C=O (Ester) | Stretching |

| ~1600-1500 | Medium | C=N (Thiadiazole) | Stretching |

| ~1450 & ~1380 | Medium | C-H (Aliphatic) | Bending |

| ~1250-1000 | Strong | C-O (Ester) | Stretching |

| ~700-600 | Medium | C-S (Thiadiazole) | Stretching |

Authoritative Grounding: The strong absorption band in the region of 1735-1715 cm⁻¹ is a highly characteristic indicator of the ester carbonyl group.[2][3] The C-O stretching vibrations of the ester will also produce strong bands in the fingerprint region (1250-1000 cm⁻¹).[2] The C=N and C-S stretching vibrations of the thiadiazole ring are also expected to be present.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data

| m/z | Ion | Rationale |

| 172 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₆H₈N₂O₂S). |

| 144 | [M - C₂H₄]⁺ | Loss of ethene via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters.[5] |

| 127 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical is a characteristic fragmentation of ethyl esters.[6] |

| 99 | [M - COOCH₂CH₃]⁺ | Cleavage of the ester group. |

Trustworthiness of Fragmentation Analysis: The presence of the molecular ion peak at m/z 172 would be the primary confirmation of the compound's identity. The subsequent fragmentation pattern, particularly the loss of the ethoxy group and the McLafferty rearrangement product, would provide strong corroborating evidence for the ethyl carboxylate moiety.[6]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

6.1 NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

6.2 IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

6.3 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the principles behind the expected spectral features, researchers can confidently identify this molecule, assess its purity, and ensure the integrity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in the laboratory.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. tdx.cat [tdx.cat]

- 6. chem.libretexts.org [chem.libretexts.org]

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: A Technical Guide to a Versatile Heterocyclic Scaffold

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its vast therapeutic potential and structural versatility. This technical guide focuses on Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 869108-50-9), a representative member of this class, to explore the synthesis, characterization, and profound biological implications of this heterocyclic system. While detailed biological data for this specific ester remains proprietary, its structural motifs are emblematic of those found in a multitude of bioactive agents. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing both a specific protocol for its synthesis and a broader perspective on the structure-activity relationships and therapeutic applications of the 1,3,4-thiadiazole scaffold.

Introduction: The Privileged 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the 1,3,4-thiadiazole ring is considered a "privileged scaffold". Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, imparts a unique combination of physicochemical properties. The thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1] This structural feature, coupled with the mesoionic character of the ring, facilitates cell membrane passage and robust target engagement.[1]

The sulfur atom enhances lipophilicity, while the nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at the active sites of enzymes and receptors.[2] Consequently, 1,3,4-thiadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic effects.[3][4] this compound serves as an excellent case study, embodying the core structure that medicinal chemists frequently exploit for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a prime example of a common and effective strategy for forming the 1,3,4-thiadiazole ring: the cyclization of a 1,2-diacylhydrazine derivative using a thionating agent. The most prominently documented route utilizes Lawesson's reagent for the crucial cyclization step.[5]

Synthetic Pathway Overview

The synthesis begins with the acylation of a hydrazide, followed by a Lawesson's reagent-mediated thionation and cyclization to yield the final 1,3,4-thiadiazole ring. This method is efficient for creating disubstituted thiadiazoles from readily available starting materials.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on the methodology outlined in patent literature for the synthesis of this compound.[5]

Step 1: Reaction Setup

-

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in tetrahydrofuran (THF, 100 mL), add Lawesson's reagent (7.66 g, 19 mmol).[5]

-

Stir the mixture at 75°C for 3 hours. The reaction involves the thionation of the carbonyl oxygens and subsequent intramolecular cyclization. Lawesson's reagent is particularly effective for this transformation, driving the reaction toward the thermodynamically stable aromatic thiadiazole ring.[6][7]

Step 2: Work-up and Purification

-

After 3 hours, dilute the reaction mixture with ethyl acetate (500 mL).

-

Add approximately 40 g of decolourising charcoal.

-

Stir the resulting mixture at 18°C for 16 hours to remove colored impurities.

-

Filter the mixture and concentrate the filtrate under vacuum.

-

Purify the residue using column chromatography (Silica gel, petroleum ether:ethyl acetate = 3:7) to yield this compound as the final product (921 mg, 28% yield).[5]

Physicochemical and Spectroscopic Characterization

While specific, published spectra for this compound are not available, we can predict the expected physicochemical properties and spectroscopic data based on its structure and data from closely related analogues.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 869108-50-9 | [5] |

| Molecular Formula | C₆H₈N₂O₂S | [5] |

| Molecular Weight | 172.20 g/mol | [5] |

| Predicted XLogP3 | ~1.0 - 1.5 | (Structure-based prediction) |

| Predicted Boiling Point | ~300-320°C at 760 mmHg | (Structure-based prediction) |

| Predicted Melting Point | Not readily predictable | - |

Predicted Spectroscopic Data

The following tables outline the expected spectral characteristics. These are for reference and should be confirmed by experimental data.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.80 | Singlet (s) | 3H | Thiadiazole-CH₃ |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | Thiadiazole-C -CH₃ |

| ~160.0 | C =O (Ester) |

| ~158.0 | Thiadiazole-C -COOEt |

| ~63.0 | -O-CH₂ -CH₃ |

| ~16.0 | Thiadiazole-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Table 4: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2980 | C-H stretch (alkyl) |

| ~1730 | C=O stretch (ester) |

| ~1550 | C=N stretch (thiadiazole ring) |

| ~1250 | C-O stretch (ester) |

| ~700 | C-S stretch |

Biological Activities and Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The true value of this compound lies in its representation of a scaffold with immense therapeutic potential. The core 1,3,4-thiadiazole ring is a component of numerous compounds investigated for a wide range of diseases.

Anticancer Activity

1,3,4-Thiadiazole derivatives are widely explored as anticancer agents.[2][8] Their mechanism of action is diverse and includes:

-

Kinase Inhibition: Many thiadiazole-containing molecules act as potent inhibitors of protein kinases, such as c-Met, which are crucial for cancer cell signaling and proliferation.[8]

-

Enzyme Inhibition: They can target enzymes vital for cancer cell survival, such as carbonic anhydrases and topoisomerases.[4]

-

Induction of Apoptosis: Studies have shown that these derivatives can trigger programmed cell death in cancer cells.

For instance, various 2,5-disubstituted 1,3,4-thiadiazoles have shown significant cytotoxic activity against human cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[8] The substitution pattern on the thiadiazole ring is critical for defining the specific target and potency.

References

- 1. Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

Introduction

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This seemingly simple scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2][3] Its significance stems from its unique physicochemical properties, including metabolic stability, high aromaticity, and the ability to participate in hydrogen bonding, which enhances its interaction with biological targets.[4][5] Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, allowing its derivatives to interfere with critical biological processes like DNA replication.[6][7]

This guide provides a comprehensive exploration of the 1,3,4-thiadiazole core, designed for researchers, scientists, and drug development professionals. We will journey through its initial discovery in the annals of chemical history, dissect the foundational synthetic methodologies that remain relevant today, chronicle its rise as a premier pharmacophore through key drug discoveries, and look toward the future of this versatile scaffold.

Part 1: The Dawn of 1,3,4-Thiadiazole Chemistry

The story of 1,3,4-thiadiazole is intrinsically linked to the development of hydrazine chemistry in the late 19th century.[8] The earliest and most fundamental syntheses of this heterocyclic system involved the cyclization of precursors derived from hydrazine, such as thiosemicarbazides (thiourea derivatives of hydrazine) and acylhydrazines.[8][9]

These formative reactions established the core principle of 1,3,4-thiadiazole synthesis: the construction of a linear N-N-C-S backbone followed by an intramolecular cyclization and dehydration to form the stable aromatic ring. The choice of a strong acid or dehydrating agent is paramount in these early methods; it serves to protonate a carbonyl oxygen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by a sulfur or nitrogen atom, thereby driving the ring-closing reaction that would otherwise be thermodynamically challenging.

Caption: General mechanism for acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Part 2: Foundational Synthetic Methodologies

The classical methods for synthesizing the 1,3,4-thiadiazole ring remain the bedrock of its chemistry. Understanding these routes is essential for any scientist working with this scaffold.

Synthesis from Thiosemicarbazides

This is arguably the most common and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. The thiosemicarbazide provides the N-N-C-S-N backbone, and a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides) provides the final carbon atom for the ring.

-

Causality of Reagent Choice: A strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), is essential.[9][10][11] These reagents facilitate the condensation between the thiosemicarbazide and the carboxylic acid and the subsequent intramolecular cyclization by removing water molecules, which drives the equilibrium towards the product.[12] POCl₃, for instance, can act as both a solvent and the cyclodehydrating agent.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol is a representative example of the acid-catalyzed cyclization method.

-

Reagent Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and benzoic acid (1.05 eq).

-

Reaction Initiation: Slowly and cautiously add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of thiosemicarbazide) to the flask under cooling in an ice bath. Rationale: The reaction is exothermic; slow addition prevents overheating.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product will precipitate out of the solution. Rationale: The product is typically insoluble in neutral aqueous media.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis from Acylhydrazines

When the desired product is a 2,5-disubstituted or a 2-thiol-substituted 1,3,4-thiadiazole, acylhydrazines are the preferred starting material.

-

Reaction with Carbon Disulfide (CS₂): This classic route is used to prepare 5-substituted-1,3,4-thiadiazole-2-thiols.[7][13] The acylhydrazine is first reacted with CS₂ in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. The base deprotonates the hydrazine, which then acts as a nucleophile, attacking the CS₂. Subsequent intramolecular cyclization and dehydration yield the target molecule. Causality: CS₂ provides the C=S group that becomes the C2-thiol portion of the heterocyclic ring.

-

Reaction with Isothiocyanates: Reacting an acylhydrazine with an isothiocyanate (R-N=C=S) yields a 1,4-disubstituted thiosemicarbazide intermediate, which can then be cyclized under acidic conditions to form 2-(substituted-amino)-5-substituted-1,3,4-thiadiazoles.[8][9]

Caption: A decision-making workflow for selecting a primary synthetic route.

Part 3: The Rise of a Pharmacophore: Key Milestones

The transition of 1,3,4-thiadiazole from a chemical curiosity to a cornerstone of drug design was driven by several landmark discoveries.

Acetazolamide: The Breakthrough Carbonic Anhydrase Inhibitor

The discovery of Acetazolamide in the 1950s was a watershed moment.[8] Researchers identified it as a potent inhibitor of the enzyme carbonic anhydrase. This mechanism of action established it as an effective diuretic for the treatment of glaucoma, edema, and other conditions. The success of Acetazolamide unequivocally demonstrated the therapeutic potential of the 1,3,4-thiadiazole scaffold and catalyzed decades of research into its derivatives.

A Versatile Scaffold in Antimicrobial Drug Discovery

The 1,3,4-thiadiazole ring is a key component in several important antimicrobial agents.

-

Sulfonamides: Compounds like Sulfamethizole incorporate the thiadiazole ring into a sulfonamide structure. The thiadiazole moiety modulates the pharmacokinetic properties and acidity of the sulfonamide, enhancing its antibacterial activity.[3]

-

Cephalosporins: The well-known antibiotic Cefazolin features a 1,3,4-thiadiazole-thiomethyl group at the 3-position of the cephem nucleus.[12] This specific side chain is crucial for its broad spectrum of activity and pharmacokinetic profile.

The antimicrobial potential of this scaffold is vast, with numerous derivatives showing activity against a wide range of Gram-positive and Gram-negative bacteria as well as various fungal species.[4]

Emergence in Modern Oncology

In recent years, the 1,3,4-thiadiazole scaffold has become a major focus in the development of anticancer agents.[6][7] Its structural similarity to pyrimidine allows it to act as a bioisostere, enabling it to interfere with nucleic acid synthesis and other cellular processes vital for cancer cell proliferation.[6][7] Additionally, its mesoionic character can help molecules cross biological membranes to reach their intracellular targets.[6] Derivatives have been developed as inhibitors of crucial targets like receptor tyrosine kinases (e.g., EGFR), demonstrating the scaffold's adaptability in modern targeted therapy.[6]

Summary of Key 1,3,4-Thiadiazole Drugs

| Drug Name | Discovery/Approval Period | Therapeutic Application | Core Contribution |

| Acetazolamide | 1950s | Diuretic, Anti-glaucoma | First major therapeutic success; Carbonic Anhydrase Inhibitor |

| Sulfamethizole | 1950s | Antibacterial (Sulfonamide) | Modulates properties of sulfonamide drugs |

| Cefazolin | 1960s | Antibacterial (Cephalosporin) | Key side chain for broad-spectrum antibiotic activity |

| Megazol | 1970s | Antiparasitic | Treatment of African trypanosomiasis (sleeping sickness) |

| Timolol (hemiacetal) | 1970s | Beta-blocker (contains thiadiazole) | Treatment of hypertension and glaucoma |

Part 4: Modern Synthetic Innovations and Future Directions

While the foundational syntheses remain vital, modern organic chemistry has introduced more efficient and versatile methods.

-

Iodine-Mediated Oxidative Cyclization: A popular one-pot method involves the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then subjected to an iodine-mediated oxidative C-S bond formation, which proceeds under mild conditions to yield 2-amino-substituted 1,3,4-thiadiazoles.[14][15] This approach avoids the use of harsh acids and high temperatures.

-

Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis techniques have been adapted for 1,3,4-thiadiazoles.[16] By anchoring a thiosemicarbazide intermediate to a polymer resin, chemists can efficiently perform cyclization and subsequent modifications to rapidly generate large libraries of compounds for high-throughput screening.[16]

The future of 1,3,4-thiadiazole chemistry is bright. Its proven track record and synthetic tractability ensure its continued relevance. Ongoing research focuses on its use in developing novel agents against drug-resistant microbes, targeted cancer therapies, and treatments for a wide array of other diseases, including viral infections, inflammation, and neurological disorders.[17][18][19]

Conclusion

The 1,3,4-thiadiazole ring has completed a remarkable journey from its origins in 19th-century heterocyclic chemistry to its current status as a privileged scaffold in modern drug development. Its history is marked by key discoveries, such as Acetazolamide, that unlocked its vast therapeutic potential. The robust and versatile synthetic routes, both classical and modern, provide chemists with a reliable toolkit to explore its chemical space. For today's researchers, the 1,3,4-thiadiazole is not just a historical artifact but a dynamic and powerful core upon which the next generation of innovative medicines will be built.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. jocpr.com [jocpr.com]

- 11. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 15. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanisms of Action of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.[3][4] While direct, extensive research on the specific mechanism of action for this compound is not widely published, this guide synthesizes information from studies on structurally similar 1,3,4-thiadiazole derivatives to propose and elaborate on its most probable biological targets and mechanisms. We will explore potential enzyme inhibition, antimicrobial actions, and other cellular effects, providing a robust framework for future investigation. This document outlines the scientific rationale behind these hypotheses and details the experimental protocols required to validate them.

Introduction: The 1,3,4-Thiadiazole Scaffold